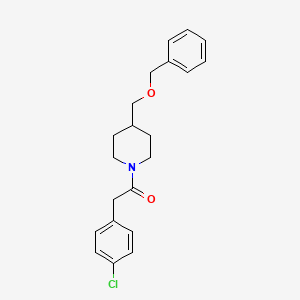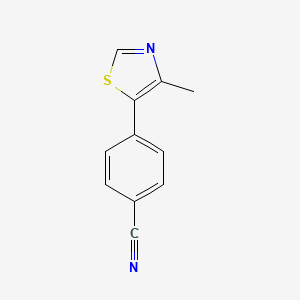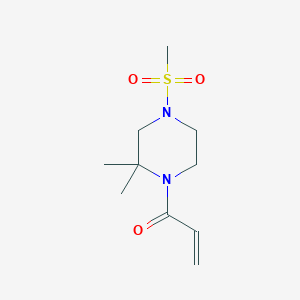![molecular formula C25H25N3O4S B2481127 N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899754-99-5](/img/structure/B2481127.png)
N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic routes for complex molecules like the one often involve multi-step processes, including palladium-catalyzed carbonylation, Wittig reactions, catalytic hydrogenation, hydrolysis, and peptide coupling. For instance, the synthesis of N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid involved a seven-step process starting from 4-propionylphenol, illustrating the complexity and precision required in synthesizing structurally intricate molecules (Gangjee et al., 2002).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular conformation, demonstrating how components of a molecule, such as the pyrimidine and benzene rings, exhibit specific inclinations and folding conformations due to intramolecular forces, for example, hydrogen bonding (Subasri et al., 2016). These structural analyses are crucial for understanding the molecular geometry and potential reactive sites of complex molecules.
Chemical Reactions and Properties
The chemical behavior of complex molecules can be elucidated through reactions such as cyclocondensation, which has been employed in the synthesis of related sulfanyl-1,2,3,4-tetrahydropyrimidine derivatives. These reactions, alongside hydrogenation and alkylation, are pivotal for introducing functional groups that define the chemical properties of the molecule (Sarojini et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are determined through analytical techniques, including spectroscopy and X-ray crystallography. These properties are influenced by the molecule's structural configuration and intermolecular interactions within its crystalline form (Mary et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, potential as a ligand or inhibitor, and participation in biological pathways, can be inferred from the molecule's functional groups and overall structure. For example, studies on similar compounds have explored their potential as inhibitors for biological targets, indicating how modifications in the molecular structure can significantly impact their biological activity and chemical properties (Shukla et al., 2012).
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on structurally similar compounds, such as sulfanylacetamides and diamino-pyrimidines, has focused on crystal structure analysis to understand molecular conformations and interactions. For instance, studies have reported on the crystal structures of various sulfanylacetamides, highlighting their folded conformations and intramolecular hydrogen bonding, which could be relevant for designing compounds with specific biological activities (Subasri et al., 2017).
Antifolate and Antitumor Agents
Antifolates are a class of drugs that inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of DNA, RNA, and proteins. Research on pyrimidine analogs as classical and nonclassical antifolates has shown potential antitumor activities. These studies demonstrate the synthesis and evaluation of compounds as potential DHFR inhibitors and their effectiveness against various tumor cells, suggesting a possible area of application for related compounds (Gangjee et al., 2007).
Anticancer Activity
Another study focused on thiazolidin derivatives, showcasing their preparation and testing for anticancer activity. The synthesis of specific acetamide derivatives and their evaluation against leukemia cell lines indicated potent cytotoxic effects, highlighting a potential research application for similar compounds in developing new anticancer therapies (Horishny et al., 2021).
Glutaminase Inhibitors
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors illustrates the exploration of compounds for their therapeutic potential in cancer treatment. By modifying structural elements to improve solubility and potency, these studies contribute to the understanding of how specific compounds can be designed to target enzymes critical for cancer cell metabolism (Shukla et al., 2012).
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-16-7-5-8-17(13-16)26-21(29)15-33-25-27-22-19-10-3-4-11-20(19)32-23(22)24(30)28(25)14-18-9-6-12-31-18/h3-5,7-8,10-11,13,18H,2,6,9,12,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTNFNCJXIRURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)



![4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2481051.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid](/img/structure/B2481055.png)
![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2481058.png)

![N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2481061.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2481063.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)
![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)
